molecular formula C18H18N2O3 B2766515 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid CAS No. 36796-98-2

2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid

Cat. No.: B2766515
CAS No.: 36796-98-2
M. Wt: 310.353
InChI Key: DCDIZGXMRFKFFU-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid is a heterocyclic compound featuring a fused pyrroloquinoline core with a cyclohexyl substituent at position 2, a ketone group at position 3, and a carboxylic acid moiety at position 8. Its molecular formula is C₂₁H₂₂N₂O₃, with a CAS registry number 36796-98-2 and MFCD code MFCD12027391 .

Properties

IUPAC Name

2-cyclohexyl-3-oxo-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17-16-13(10-20(17)11-6-2-1-3-7-11)15(18(22)23)12-8-4-5-9-14(12)19-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDIZGXMRFKFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C4=CC=CC=C4N=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common approach is the post-Ugi modification strategy, which allows for the functionalization of the pyrroloquinoline core in one or two steps . This method involves the use of various reagents and catalysts to achieve the desired transformations under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This type of reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the post-Ugi modification strategy, which allows for the functionalization of the pyrroloquinoline core efficiently. The compound can undergo various chemical reactions, including:

  • Reduction : Utilizing reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Involving nucleophilic or electrophilic reagents.
  • Oxidation : Conducted with agents like potassium permanganate or hydrogen peroxide.

These reactions can yield a range of derivatives that may possess distinct properties and applications.

Medicinal Chemistry

One of the most promising areas for 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid is in drug discovery. Its unique structure suggests potential activities against various diseases, making it a candidate for the development of new therapeutic agents. Specific applications include:

  • Antimicrobial Agents : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties.
  • Anticancer Research : The compound's ability to interact with specific biological pathways positions it as a potential lead in anticancer drug development.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic routes and mechanisms.

Materials Science

The compound's functional groups can be utilized in the development of new materials with tailored properties. Potential applications include:

  • Polymer Development : Incorporating this compound into polymer matrices could enhance material properties such as strength and thermal stability.
  • Coatings : Its unique chemical structure may contribute to coatings with improved resistance to environmental factors.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline exhibited significant activity against certain bacterial strains, suggesting its potential as a lead compound in antimicrobial drug development.
  • Anticancer Properties : Research indicated that modifications of this compound could inhibit cancer cell proliferation in vitro, highlighting its promise as an anticancer agent.
  • Synthetic Applications : Several synthetic routes have been optimized to improve yield and purity when producing this compound, showcasing its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclohexyl group in the target compound enhances lipophilicity compared to the ethyl, phenyl, or aryl groups in analogs . This may improve membrane permeability but reduce aqueous solubility.
  • Reactivity: Unlike dicyanomethylene-containing analogs (e.g., 9a-d), the target compound lacks electron-withdrawing groups at position 3, which may limit its participation in charge-transfer reactions with tetracyanoethylene (TCNE) .

Spectroscopic and Physicochemical Properties

  • UV-Vis Absorption: Dicyanomethylene analogs (e.g., 9a-d) exhibit λmax at 586–602 nm due to extended conjugation, whereas the target compound’s absorption profile is uncharacterized but likely shifted due to its carboxylic acid group .
  • 1H-NMR: The absence of α-hydrogens in dicyanomethylene derivatives contrasts with the target compound’s dihydroquinoline core, which may show distinct splitting patterns for the cyclohexyl and pyrrolidine protons .

Biological Activity

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid (CAS No. 36796-98-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates a cyclohexyl group and a pyrroloquinoline core, positions it as a promising candidate for further research into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃. The compound features a carboxylic acid functional group that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
CAS Number36796-98-2
IUPAC Name2-cyclohexyl-3-oxo-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, pyrroloquinolines have been associated with antibacterial and antimalarial activities. The compound's potential effectiveness against various pathogens is an area of active investigation.

Table 1: Summary of Antimicrobial Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)
Trigonoine BAntimalarialNot specified
Aplidiopsamine AAntibacterialNot specified
MarinoquinolinesAntibacterialNot specified

Cytotoxicity Studies

Cytotoxicity assessments are critical for understanding the safety profile of new compounds. In vitro studies involving human cell lines have shown varying degrees of cytotoxicity for related pyrroloquinoline compounds. The cytotoxic effects of this compound are currently under evaluation to establish its therapeutic index.

Table 2: Cytotoxicity Data for Pyrroloquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)
N-CycloheptylquinolineTHP-1Not specified
N-CyclohexylquinolineTHP-1Not specified
2-Cyclohexyl derivativeVariousUnder study

Case Studies

Recent studies have explored the synthesis and biological evaluation of pyrrolo[3,4-b]quinoline derivatives. In one study focused on synthesizing various derivatives, the biological activities were assessed against several bacterial strains and human cell lines. These findings underscore the potential of compounds like this compound in developing new therapeutic agents.

Q & A

Q. Key Data :

  • Yield optimization: ~40–60% for final steps after chromatography .
  • Purity validation: HPLC (≥95%) and elemental analysis .

How do electronic and steric effects of the cyclohexyl group impact the compound’s photophysical and biological properties?

Advanced Research Question

  • Electronic Effects : The electron-donating cyclohexyl group stabilizes the π-conjugated system, red-shifting UV-Vis absorption (λmax ~580–600 nm) compared to aryl-substituted analogs (λmax ~570–590 nm) .
  • Steric Effects : Bulky cyclohexyl reduces intermolecular stacking, enhancing solubility in polar aprotic solvents (e.g., DMSO) but may hinder binding to planar biological targets (e.g., DNA topoisomerases) .
  • Biological Activity : Cyclohexyl derivatives show moderate anticancer activity (IC₅₀ ~10–50 µM in MCF-7 cells) compared to phenyl analogs (IC₅₀ ~5–20 µM), suggesting steric hindrance attenuates efficacy .

Q. Methodological Insight :

  • Compare crystallographic data (e.g., torsion angles) of cyclohexyl vs. phenyl derivatives to quantify steric interactions .

What analytical techniques are essential for structural elucidation and purity assessment?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR: Confirm cyclohexyl protons (δ 1.2–2.0 ppm) and pyrroloquinoline aromatic protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR: Identify carbonyl carbons (C3=O at δ ~170 ppm) and carboxylic acid (C9-COOH at δ ~175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected m/z ~379.18) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters a = 9.04–21.51 Å, b = 10.60–11.62 Å, c = 10.76–27.53 Å .

How can reaction mechanisms for unexpected byproducts (e.g., dicyanomethylene derivatives) be resolved?

Advanced Research Question

  • Mechanistic Probe : Use isotopic labeling (e.g., ¹⁵N-TCNE) to trace nitrogen incorporation in byproducts during reactions with tetracyanoethylene (TCNE) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to identify transition states for cycloaddition or oxidation steps .
  • Kinetic Analysis : Monitor reaction progress via in situ UV-Vis to detect intermediates (e.g., charge-transfer complexes at λmax ~450 nm) .

Q. Case Study :

  • TCNE reactions yield dicyanomethylene derivatives (41–48%) via [2+2] cycloaddition, followed by oxidative dehydrogenation .

What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Advanced Research Question

  • Solvent Screening : Use mixed solvents (e.g., CHCl₃:MeOH, 3:1) to balance polarity and reduce nucleation rates .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturation temperature to promote single-crystal growth .
  • Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt π-π stacking and prevent amorphous aggregation .

Advanced Research Question

  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) to improve membrane permeability, followed by in vitro hydrolysis studies in plasma .
  • Bioisosteric Replacement : Replace -COOH with tetrazole or sulfonamide groups to maintain acidity (pKa ~4.5) while enhancing lipophilicity (logP increase by ~1.5) .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity changes after modification .

Q. Validation :

  • LogP measurement via shake-flask method (original compound: ~2.1; ethyl ester: ~3.5) .

What in vitro assays are recommended for evaluating anticancer potential?

Basic Research Question

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Topoisomerase Inhibition : Gel electrophoresis to assess DNA relaxation inhibition (IC₅₀ comparison with etoposide) .
  • Apoptosis Assay : Flow cytometry with Annexin V-FITC/PI staining to quantify early/late apoptotic cells .

Q. Data Interpretation :

  • Dose-response curves (0.1–100 µM) and statistical validation (ANOVA, p < 0.05) .

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